2-chloro-N-(4-methyl-1,3-benzothiazol-2-yl)acetamide
Overview
Description
2-chloro-N-(4-methyl-1,3-benzothiazol-2-yl)acetamide is a chemical compound with the molecular formula C10H9ClN2OS. It is a benzothiazole derivative, which is a class of compounds known for their diverse biological activities and applications in medicinal chemistry .
Mechanism of Action
Target of Action
The primary target of 2-chloro-N-(4-methyl-1,3-benzothiazol-2-yl)acetamide is DprE1 , a key enzyme involved in the biosynthesis of arabinogalactan, an essential component of the cell wall of Mycobacterium tuberculosis . This compound has shown potent inhibitory activity against M. tuberculosis, making it a promising candidate for anti-tubercular therapy .
Mode of Action
This compound interacts with its target DprE1, inhibiting the enzyme’s function . This interaction disrupts the biosynthesis of arabinogalactan, leading to the weakening of the bacterial cell wall and ultimately, the death of the bacteria .
Biochemical Pathways
The compound affects the arabinogalactan biosynthesis pathway, which is crucial for the survival of M. tuberculosis. By inhibiting DprE1, the compound prevents the formation of arabinogalactan, leading to a compromised cell wall and the inability of the bacteria to maintain its structural integrity .
Pharmacokinetics
The compound’s bioavailability is likely influenced by factors such as its lipophilicity, molecular weight, and hydrogen bonding capacity .
Result of Action
The result of the compound’s action is the inhibition of M. tuberculosis growth. By targeting DprE1 and disrupting arabinogalactan biosynthesis, the compound weakens the bacterial cell wall, leading to the death of the bacteria . This makes this compound a potential candidate for the development of new anti-tubercular drugs .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s ionization state, potentially impacting its absorption and distribution . Additionally, factors such as temperature and presence of other substances can affect the compound’s stability and activity .
Biochemical Analysis
Biochemical Properties
Benzothiazole derivatives have been found to exhibit anti-tubercular activity, suggesting that they may interact with enzymes, proteins, and other biomolecules involved in the pathogenesis of tuberculosis .
Cellular Effects
Benzothiazole derivatives have been shown to inhibit the growth of Mycobacterium tuberculosis, indicating that they may influence cell function, signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Benzothiazole derivatives have been shown to inhibit the growth of Mycobacterium tuberculosis, suggesting that they may bind to biomolecules, inhibit or activate enzymes, and alter gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(4-methyl-1,3-benzothiazol-2-yl)acetamide typically involves the acetylation of 2-amino benzothiazole derivatives. One common method includes the reaction of 2-amino-4-methylbenzothiazole with chloroacetyl chloride in the presence of a base such as triethylamine (TEA) in a solvent like chloroform .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(4-methyl-1,3-benzothiazol-2-yl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can react with the chlorine atom.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substitution: Formation of N-substituted acetamides.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Scientific Research Applications
2-chloro-N-(4-methyl-1,3-benzothiazol-2-yl)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- N-(1,3-benzothiazol-2-yl)-2-chloroacetamide
- 2-chloro-N-(1,3-benzothiazol-2-yl)acetamide
Uniqueness
2-chloro-N-(4-methyl-1,3-benzothiazol-2-yl)acetamide is unique due to the presence of the 4-methyl group on the benzothiazole ring, which can influence its chemical reactivity and biological activity compared to other benzothiazole derivatives .
Properties
IUPAC Name |
2-chloro-N-(4-methyl-1,3-benzothiazol-2-yl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2OS/c1-6-3-2-4-7-9(6)13-10(15-7)12-8(14)5-11/h2-4H,5H2,1H3,(H,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHLMDKGZDZIWKZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)NC(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60354379 | |
Record name | 2-chloro-N-(4-methyl-1,3-benzothiazol-2-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60354379 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3323-85-1 | |
Record name | 2-Chloro-N-(4-methyl-2-benzothiazolyl)acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3323-85-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-chloro-N-(4-methyl-1,3-benzothiazol-2-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60354379 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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